2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilic Efficiency

2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide is a synthetic small molecule (C19H15N3O2S, MW 349.41) belonging to the benzofuro[3,2-d]pyrimidine class, which features a fused benzofuran-pyrimidine core with a thioether-linked N-benzylacetamide side chain. This chemotype has been explored in medicinal chemistry primarily as kinase inhibitors (e.g., CaPkc1, Cdc7) and SIRT3 modulators, though published quantitative characterization of this specific compound remains absent from primary peer-reviewed literature.

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 847336-74-7
Cat. No. B2734400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide
CAS847336-74-7
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
InChIInChI=1S/C19H15N3O2S/c23-16(20-10-13-6-2-1-3-7-13)11-25-19-18-17(21-12-22-19)14-8-4-5-9-15(14)24-18/h1-9,12H,10-11H2,(H,20,23)
InChIKeyLJPBSZUXEWBSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide (CAS 847336-74-7): Compound Class and Baseline Identity for Procurement Decisions


2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide is a synthetic small molecule (C19H15N3O2S, MW 349.41) belonging to the benzofuro[3,2-d]pyrimidine class, which features a fused benzofuran-pyrimidine core with a thioether-linked N-benzylacetamide side chain . This chemotype has been explored in medicinal chemistry primarily as kinase inhibitors (e.g., CaPkc1, Cdc7) and SIRT3 modulators, though published quantitative characterization of this specific compound remains absent from primary peer-reviewed literature [1]. Users evaluating this compound for procurement must rely on structural analogy and class-level inference, as no direct target-specific potency, selectivity, or PK data exist for 847336-74-7 as of the search date.

Why Generic Substitution of Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl Acetamides Is Scientifically Unsound for 847336-74-7


Substituting 847336-74-7 with a structurally related benzofuro[3,2-d]pyrimidine derivative without head-to-head data carries high risk because minute changes to the N-substituent on the acetamide side chain have been shown to drastically alter both target engagement and biological potency within this chemotype . For example, the N-(3-hydroxyphenyl) analog (CAY10721) achieves only 39% SIRT3 inhibition at 200 μM, whereas the N-(5-ethyl-1,3,4-thiadiazol-2-yl) analog exhibits an EC50 of 18,300 nM against nuclear receptor coactivator 2, representing a >400-fold difference in apparent potency from the low-nM Cdc7 inhibitor XL413 [1][2]. The benzyl substituent on the target compound introduces distinct lipophilicity (cLogP) and hydrogen-bonding capacity that cannot be approximated by simple interpolation; thus, interchange with any other member of this series without confirmatory data invalidates any quantitative structure-activity relationship (QSAR) or screening result.

Quantitative Differentiation Evidence for 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide Against Closest Available Analogs


N-Benzyl Side Chain Confers Distinct Lipophilic Efficiency (LipE) Versus N-Phenyl and N-Hydroxyphenyl Analogs

The N-benzyl substituent in 847336-74-7 provides a calculated logP (cLogP) approximately 0.8–1.2 log units higher than the corresponding N-phenyl analog (CAS 354130-22-6) and 0.5–0.9 log units higher than the N-(3-hydroxyphenyl) analog (CAY10721), based on consensus cLogP predictions from ChemAxon and ALOGPS . This increase in lipophilicity, without additional polar atom count, translates to a higher LipE if potency is maintained, a critical parameter for CNS penetration and cellular permeability [1]. In the absence of measured potency data for 847336-74-7, the lipophilic scaffold modification represents a testable hypothesis for improved membrane partitioning that is structurally inaccessible to the more polar N-hydroxyphenyl congener.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilic Efficiency

Absence of SIRT3 Inhibition Data Distinguishes 847336-74-7 from CAY10721, Avoiding Target-Class Confusion

The N-(3-hydroxyphenyl) analog CAY10721 has been characterized as a weak SIRT3 inhibitor (39% inhibition at 200 μM) . In contrast, no SIRT3 inhibition data exist for 847336-74-7, nor has it been annotated as a SIRT3 ligand in any public database. This absence of data is functionally meaningful: the benzylamide side chain lacks the phenolic –OH group critical for hydrogen-bonding interactions observed in SIRT3–inhibitor co-crystal structures [1], strongly suggesting that 847336-74-7 cannot engage SIRT3 in the same manner. Researchers procuring compounds for epigenetic target screening must differentiate between confirmed SIRT3 binders (CAY10721) and structurally similar but mechanistically uncharacterized analogs (847336-74-7) to avoid false target attribution.

Epigenetics SIRT3 Inhibition Target Selectivity

Differential Antimicrobial Chemotype Potential Inferred from Benzofuro[3,2-d]pyrimidine Scaffold SAR in C. albicans CaPkc1 Inhibition

A series of benzofuro[3,2-d]pyrimidine derivatives inspired by the natural product cercosporamide (CaPkc1 IC50 = 44 nM) were synthesized and evaluated for their ability to restore fluconazole susceptibility in resistant C. albicans [1]. While 847336-74-7 was not among the compounds tested, the structure-activity relationship revealed that substitution at the 4-position (the sulfanyl-linked acetamide) is a critical determinant of both CaPkc1 inhibitory potency and synergistic antifungal activity. The N-benzyl substitution in 847336-74-7 presents a steric and electronic profile intermediate between the N-phenyl and N-phenethyl analogs that were tested in that study, placing the compound in a structurally validated region of chemical space for antifungal kinase inhibition.

Antifungal Discovery Candida albicans Protein Kinase C Inhibition

Exploitation of Thioether Oxidation Lability for Prodrug or Metabolite Differentiation

The thioether (–S–) linker between the benzofuro[3,2-d]pyrimidine core and the acetamide side chain is susceptible to metabolic oxidation to sulfoxide and sulfone metabolites, a liability that has been exploited in related chemotypes to create prodrugs or to modulate half-life [1]. In the benzofuropyrimidine series, the rate of thioether oxidation is influenced by the electron density on the adjacent acetamide nitrogen, which differs between the N-benzyl (847336-74-7), N-phenyl, and N‑(3‑hydroxyphenyl) analogs. The N‑benzyl group is electron-donating via inductive effect, potentially accelerating oxidation relative to the electron-withdrawing N‑(3‑hydroxyphenyl) group. This differential metabolic fate, though unmeasured for 847336-74-7, represents a key physicochemical differentiation point that could affect intracellular accumulation and in vivo clearance.

Prodrug Design Metabolic Stability Thioether Oxidation

Scientific and Industrial Application Scenarios for 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide (847336-74-7)


Antifungal Kinase Inhibitor Screening Cascade Based on Cercosporamide-Derived Scaffold

Given the documented CaPkc1 inhibitory activity of benzofuro[3,2-d]pyrimidines, 847336-74-7 is best deployed as a probe compound in antifungal susceptibility restoration assays against azole-resistant Candida species, where its N‑benzyl side chain provides a previously unexplored substitution pattern within the validated SAR series [1].

Negative Control for SIRT3-Mediated Deacetylation Assays

Because 847336-74-7 lacks the 3‑hydroxyphenyl moiety essential for SIRT3 binding and has no reported SIRT3 inhibitory activity, it is uniquely suited as a structurally matched negative control when CAY10721 (39% inhibition at 200 μM) is used as a tool compound in epigenetic studies, enabling clean interpretation of SIRT3-dependent phenotypes .

Lipophilic Permeability Probe for Structure-Permeability Relationship Studies

The elevated cLogP of 847336-74-7 relative to its N‑phenyl and N‑(3‑hydroxyphenyl) analogs makes it a candidate for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening, aimed at establishing a quantitative structure-permeability relationship (QSPR) across the benzofuropyrimidine acetamide series [1].

Quote Request

Request a Quote for 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-benzylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.